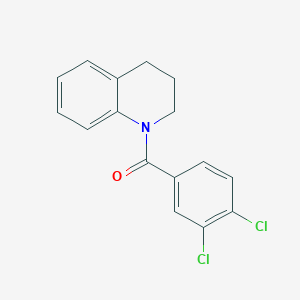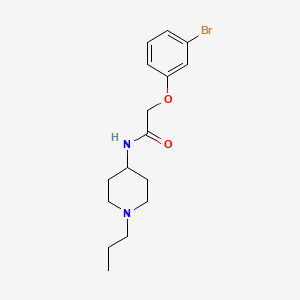![molecular formula C9H16N4 B5699568 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone, also known as MTDH, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTDH is a hydrazone derivative of a bicyclic amine, and its unique chemical structure makes it a promising candidate for the development of new drugs for various diseases.
Mecanismo De Acción
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone exerts its biological effects by interacting with various signaling pathways involved in cancer progression. It has been shown to activate the Akt signaling pathway, which promotes cell survival and proliferation. This compound also activates the Wnt signaling pathway, which plays a critical role in cell differentiation and proliferation. Moreover, this compound can interact with the Notch signaling pathway, which is involved in cell fate determination and stem cell maintenance.
Biochemical and Physiological Effects
This compound has been shown to regulate various cellular processes, including cell proliferation, migration, invasion, and apoptosis. It also plays a role in angiogenesis, which is the process of forming new blood vessels. This compound overexpression has been associated with increased tumor growth, invasion, and metastasis. Therefore, targeting this compound may represent a promising strategy for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone is a relatively new compound, and its full potential is yet to be explored. However, its unique chemical structure and biological activity make it a promising candidate for drug development. One advantage of this compound is its specificity for cancer cells, which minimizes the risk of off-target effects. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated.
Direcciones Futuras
The potential therapeutic applications of 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone are vast and varied. Future research could focus on developing this compound-based drugs for cancer therapy. Moreover, this compound could be explored as a target for other diseases, such as neurological disorders and infectious diseases. Furthermore, the development of this compound inhibitors could provide new tools for studying the biological function of this compound and its role in disease progression.
Conclusion
In conclusion, this compound is a novel compound with potential therapeutic applications in cancer therapy and other diseases. Its unique chemical structure and biological activity make it a promising candidate for drug development. Future research could focus on developing this compound-based drugs and inhibitors, as well as exploring its potential as a target for other diseases.
Métodos De Síntesis
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone can be synthesized by reacting 5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one with hydrazine hydrate in the presence of a catalyst. The reaction results in the formation of this compound as a yellow crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone has been extensively studied in the context of cancer research. It has been found to play a crucial role in cancer cell proliferation, invasion, and metastasis. This compound overexpression has been observed in various types of cancer, including breast, lung, liver, and pancreatic cancer. Therefore, this compound has emerged as a potential target for cancer therapy.
Propiedades
IUPAC Name |
(E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-9-4-12-2-7(8(9)11-10)3-13(5-9)6-12/h7H,2-6,10H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEYKRHVECVFFR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=NN)CN(C2)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\12CN3CC(/C1=N\N)CN(C2)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)

![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)



![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
